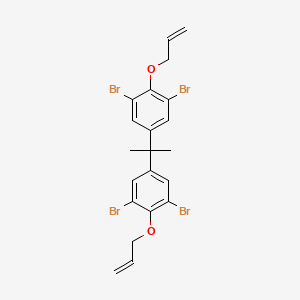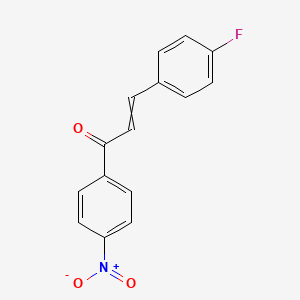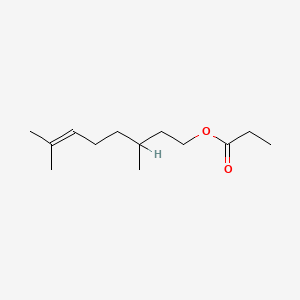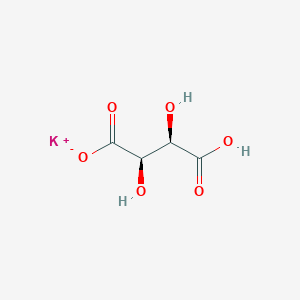
potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
描述
thiocarbonyl ylide . Thiocarbonyl ylides are a class of organic compounds characterized by the presence of a thiocarbonyl group (C=S) adjacent to a carbon atom bearing a positive charge and a lone pair of electrons. These compounds are highly reactive intermediates in organic synthesis and are used in various chemical reactions to form complex molecular structures .
准备方法
Synthetic Routes and Reaction Conditions
Thiocarbonyl ylides can be synthesized through several methods, including:
Thermal decomposition: of thiocarbonyl compounds: This method involves heating thiocarbonyl compounds to generate thiocarbonyl ylides.
Photochemical reactions: Exposure of thiocarbonyl compounds to ultraviolet light can also produce thiocarbonyl ylides.
Transition metal-catalyzed reactions: Certain transition metals can catalyze the formation of thiocarbonyl ylides from thiocarbonyl precursors.
Industrial Production Methods
While thiocarbonyl ylides are primarily used in research settings, their industrial production involves similar methods as described above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of high-pressure conditions can enhance the formation of thiocarbonyl ylides, especially for thermally unstable or sterically hindered substrates .
化学反应分析
Types of Reactions
Thiocarbonyl ylides undergo various types of chemical reactions, including:
[3+2]-Cycloaddition reactions: These reactions involve the addition of thiocarbonyl ylides to alkenes or alkynes to form dihydro- and tetrahydrothiophene products.
Substitution reactions: Thiocarbonyl ylides can participate in substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with thiocarbonyl ylides include:
Alkenes and alkynes: These are used as substrates in cycloaddition reactions.
Electrophiles: Such as alkyl halides or acyl chlorides, used in substitution reactions.
Major Products Formed
The major products formed from reactions involving thiocarbonyl ylides include:
Thiophenes: Formed through cycloaddition reactions.
Dienes and dendralenes: Formed through further functionalization of cycloaddition products.
科学研究应用
Thiocarbonyl ylides have several scientific research applications, including:
Organic synthesis: Used as intermediates in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of bioactive compounds, such as NGB 4420 and tenilapine.
Material science: Used in the development of novel materials with unique properties.
作用机制
The mechanism of action of thiocarbonyl ylides involves their high reactivity due to the presence of a positively charged carbon atom adjacent to a thiocarbonyl group. This reactivity allows them to participate in various chemical reactions, forming new bonds and complex molecular structures. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
相似化合物的比较
Similar Compounds
Nitrones: Similar to thiocarbonyl ylides, nitrones are 1,3-dipoles used in cycloaddition reactions.
Azomethine ylides: Another class of 1,3-dipoles with similar reactivity.
Carbonyl ylides: These compounds also contain a carbonyl group adjacent to a positively charged carbon atom.
Uniqueness
Thiocarbonyl ylides are unique due to the presence of a thiocarbonyl group, which imparts distinct reactivity compared to other 1,3-dipoles. This uniqueness allows for the formation of sulfur-containing products, such as thiophenes, which are valuable in various applications .
属性
IUPAC Name |
potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-ZVGUSBNCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)
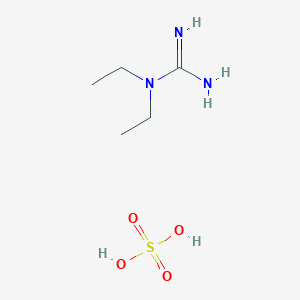
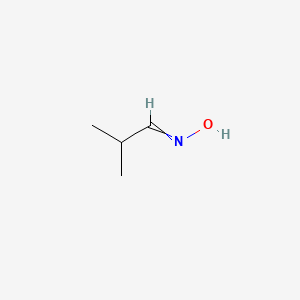
![2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride](/img/structure/B7798248.png)
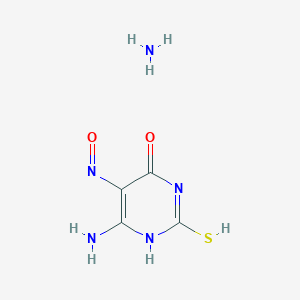
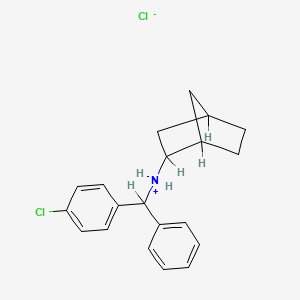
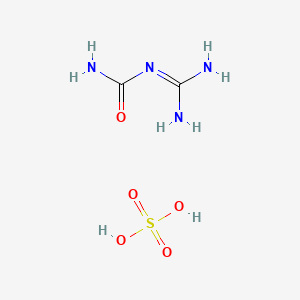
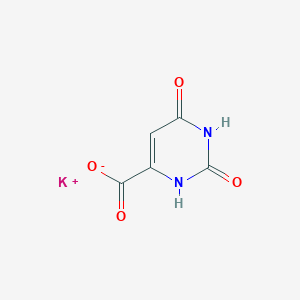
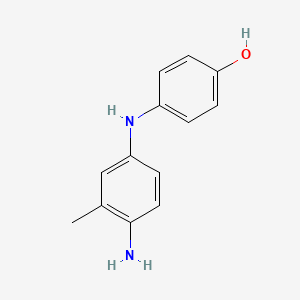
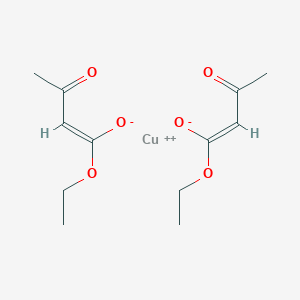
![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)
